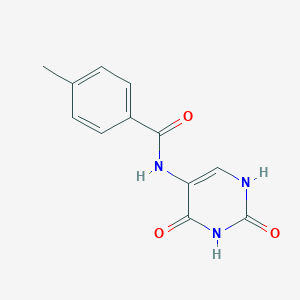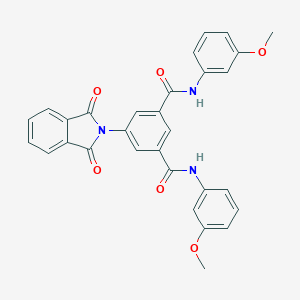![molecular formula C18H16N2O3 B303149 N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of benzoxazinones and has been studied for its potential use in medicine and pharmacology.
Wirkmechanismus
The mechanism of action of N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of several genes that are responsible for the production of pro-inflammatory cytokines and chemokines. By inhibiting this pathway, this compound can reduce the production of these inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide can have several biochemical and physiological effects. These include the inhibition of the production of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress, and the inhibition of the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide in lab experiments is its specificity towards the NF-κB signaling pathway. This compound can selectively inhibit this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide. Some of these include:
1. Studying its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigating its potential use in the treatment of cancer.
3. Developing new synthesis methods to improve its solubility in water.
4. Studying its potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide is a promising compound that has shown potential for use in medicine and pharmacology. Its specificity towards the NF-κB signaling pathway makes it a promising candidate for the treatment of several inflammatory diseases and cancer. However, further research is needed to fully understand its mechanism of action and to develop new synthesis methods to improve its solubility in water.
Synthesemethoden
The synthesis of N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide involves a multi-step process that has been developed and optimized by several researchers. The general approach involves the reaction of 2-aminophenol with 2-chloroacetyl chloride to form 2-acetamido-4-chlorophenol. This compound is then reacted with 2-nitrobenzoyl chloride to form the intermediate product, which is then reduced with sodium borohydride to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide has been studied extensively for its potential use in medicine and pharmacology. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases.
Eigenschaften
Produktname |
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
N-[4-(8-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H16N2O3/c1-3-15(21)19-13-9-7-12(8-10-13)17-20-16-11(2)5-4-6-14(16)18(22)23-17/h4-10H,3H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
ZHSNHJGTZLCZAK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C)C(=O)O2 |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)



![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)